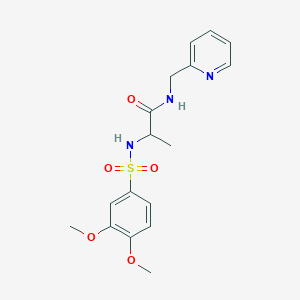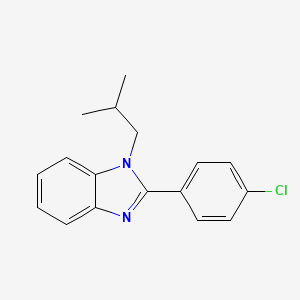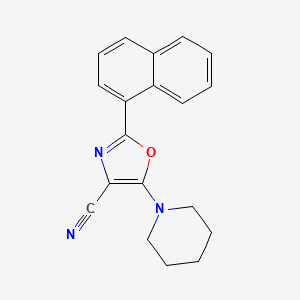
2-(3,4-Dimethoxy-benzenesulfonylamino)-N-pyridin-2-ylmethyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxybenzenesulfonamido)-N-[(pyridin-2-yl)methyl]propanamide is a complex organic compound that features both aromatic and heterocyclic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxybenzenesulfonamido)-N-[(pyridin-2-yl)methyl]propanamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 3,4-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.
Attachment of the pyridin-2-ylmethyl group: This step involves the reaction of the intermediate sulfonamide with pyridin-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the propanamide group: The final step involves the acylation of the intermediate with propanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzenesulfonamido)-N-[(pyridin-2-yl)methyl]propanamide can undergo various types of chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxybenzenesulfonamido)-N-[(pyridin-2-yl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its ability to interact with biological targets.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxybenzenesulfonamido)-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxybenzenesulfonamido)-N-[(pyridin-3-yl)methyl]propanamide
- 2-(3,4-Dimethoxybenzenesulfonamido)-N-[(pyridin-4-yl)methyl]propanamide
Uniqueness
2-(3,4-Dimethoxybenzenesulfonamido)-N-[(pyridin-2-yl)methyl]propanamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its binding affinity and specificity towards biological targets. This positional isomerism can result in different pharmacological profiles and applications.
Properties
Molecular Formula |
C17H21N3O5S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C17H21N3O5S/c1-12(17(21)19-11-13-6-4-5-9-18-13)20-26(22,23)14-7-8-15(24-2)16(10-14)25-3/h4-10,12,20H,11H2,1-3H3,(H,19,21) |
InChI Key |
BQMJLVZJAPVDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B11131567.png)

![1-(3-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11131588.png)
![5-(azepan-1-yl)-2-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11131598.png)
![methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate](/img/structure/B11131603.png)
![Ethyl [4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate](/img/structure/B11131614.png)
![(5Z)-3-hexyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11131624.png)
![(5Z)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11131631.png)
![(4Z)-5-methyl-2-phenyl-4-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11131634.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131638.png)
![6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11131642.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11131652.png)
![6-hexyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11131660.png)

